2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide
Description
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Properties
IUPAC Name |
2-(2,4-dichloro-N-(4-fluorophenyl)sulfonyl-5-methoxyanilino)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2FN2O4S/c1-21(2)17(23)10-22(15-9-16(26-3)14(19)8-13(15)18)27(24,25)12-6-4-11(20)5-7-12/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWAJFCMQJRBMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN(C1=CC(=C(C=C1Cl)Cl)OC)S(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide is a synthetic organic molecule with potential biological applications. Its structure includes a sulfonamide group, which is known for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and associated case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H13Cl2FNO3S
- Molecular Weight : 353.22 g/mol
The compound's structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Studies have shown that compounds with similar structures inhibit bacterial dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria.
- Anti-inflammatory Properties : Similar compounds have demonstrated effectiveness in reducing inflammation by inhibiting the production of pro-inflammatory cytokines.
- Cell Proliferation Inhibition : Research indicates that the compound may affect cell cycle regulation, leading to decreased proliferation in certain cancer cell lines.
Antimicrobial Efficacy
A study evaluating the antimicrobial activity of various sulfonamide derivatives found that compounds similar to This compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Target Compound | 4 | Streptococcus pneumoniae |
Anti-inflammatory Effects
In vitro studies assessed the anti-inflammatory potential through cytokine assays. The compound reduced the levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages by approximately 50% at a concentration of 10 µM.
Cytotoxicity Studies
Cytotoxicity was evaluated using various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxic effects compared to standard chemotherapeutics.
Safety and Toxicological Data
Toxicological assessments have indicated that while the compound shows promising biological activity, it also presents potential toxicity risks. Acute toxicity studies suggest an LD50 greater than 2000 mg/kg in rodent models. Long-term exposure studies are necessary to evaluate chronic effects and reproductive toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
